molecular formula C21H20FN3O5S B2910253 N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide CAS No. 941918-85-0

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B2910253
CAS No.: 941918-85-0
M. Wt: 445.47
InChI Key: MBCIIPIDNFVSMF-UHFFFAOYSA-N
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Description

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a complex organic compound that features a benzofuran ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions The piperidine ring can be synthesized separately and then coupled with the benzofuran derivative

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide may have several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, activation of receptors, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-carbamoylbenzofuran-3-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide
  • N-(2-carbamoylbenzofuran-3-yl)-1-((4-methylphenyl)sulfonyl)piperidine-4-carboxamide

Uniqueness

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O5S/c22-14-5-7-15(8-6-14)31(28,29)25-11-9-13(10-12-25)21(27)24-18-16-3-1-2-4-17(16)30-19(18)20(23)26/h1-8,13H,9-12H2,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCIIPIDNFVSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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